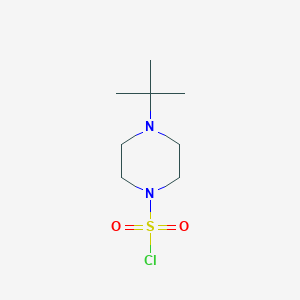
2-(3-Hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(3-Hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarboxylic acid” is a chemical compound with the molecular formula C15H10N2O4 . It is a type of quinazolinone, which is an important scaffold in medicinal chemistry with diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound is not explicitly provided in the search results. The molecular weight is 282.25 . For a detailed molecular structure analysis, specialized software or databases would be necessary.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 282.25 . Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用
Synthesis Pathways and Chemical Transformations
Research on quinazoline derivatives, including 2-(3-Hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarboxylic acid, has uncovered various synthesis pathways and chemical transformations. For example, Süsse and Johne (1985) reported an easy route for synthesizing (4-Oxo-3,4-dihydroquinazolin-3-yl)-alkanoic acids and their esters through cyclization of N-(2-aminobenzoyl)amino acids with formic acid or nitrous acid, showcasing the versatility of quinazoline derivatives in chemical synthesis Süsse & Johne, 1985.
Antiviral and Antimicrobial Activities
Quinazoline derivatives have been evaluated for their biological activities, including antiviral and antimicrobial properties. Pandey et al. (2008) synthesized 2,3-disubstituted quinazolones that exhibited significant antiviral activity against Japanese encephalitis virus and Herpes simplex virus, indicating the potential of quinazoline derivatives in developing new antiviral agents Pandey et al., 2008. Similarly, Patel and Patel (2011) explored the antimicrobial activity of Schiff bases and 2-azetidinones derived from quinazolin-4(3H)-one, finding that certain compounds with chloro and methoxy groups exhibited good antimicrobial activity Patel & Patel, 2011.
Antioxidant and Anticorrosive Properties
The search for novel additives to improve the performance of fuels and lubricants has led to the investigation of quinazoline derivatives for their antioxidant and anticorrosive effects. Hassan et al. (2011) demonstrated the efficacy of benzoxazinone and quinazolinone derivatives as antioxidant additives for lube oil, which could decompose alkyl peroxide radicals, highlighting their potential in enhancing the durability and efficiency of motor oils Hassan et al., 2011.
Anticonvulsant Activity
Quinazoline derivatives have also been evaluated for their potential in treating neurological disorders such as epilepsy. Gupta et al. (2013) synthesized a new series of quinazolin-4(3H)-ones derivatives and assessed their anticonvulsant activity, identifying promising compounds with minimal side effects, which suggests the applicability of quinazoline derivatives in developing new therapeutic agents for epilepsy Gupta et al., 2013.
作用機序
Target of Action
The primary target of 2-(3-Hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarboxylic acid is the HIV-1 integrase . This enzyme plays a crucial role in the life cycle of the HIV virus, making it a key target for antiretroviral therapy.
Mode of Action
This compound interacts with HIV-1 integrase, inhibiting its function
Biochemical Pathways
The inhibition of HIV-1 integrase by this compound affects the viral replication pathway . By preventing the integration of the viral genome into the host cell’s DNA, the compound disrupts the life cycle of the virus and prevents the production of new viral particles.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of the HIV life cycle . By inhibiting the function of HIV-1 integrase, the compound prevents the virus from replicating and spreading to new cells.
特性
IUPAC Name |
2-(3-hydroxy-4-oxoquinazolin-2-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4/c18-14-11-7-3-4-8-12(11)16-13(17(14)21)9-5-1-2-6-10(9)15(19)20/h1-8,21H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNRFBVDUQBSKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3C(=O)N2O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{[2-(Diethylamino)ethyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2717402.png)
![8-(4-methoxyphenyl)-2-(4-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2717403.png)
![N-(4-fluorophenyl)-2-{[2-(2-methylpropyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2717406.png)
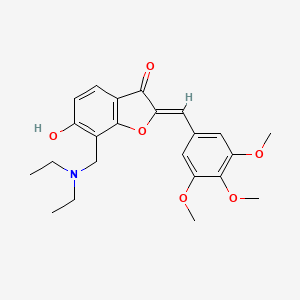
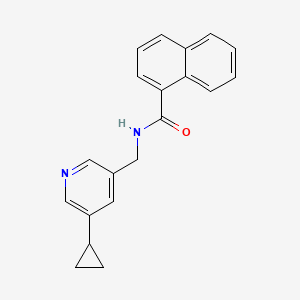
![4-(Chloromethyl)-2-[(4-chlorophenyl)methyl]-1,3-thiazole](/img/structure/B2717411.png)



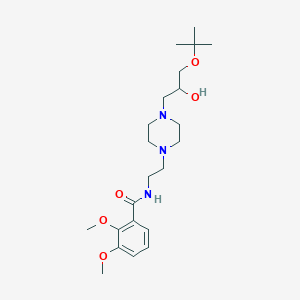
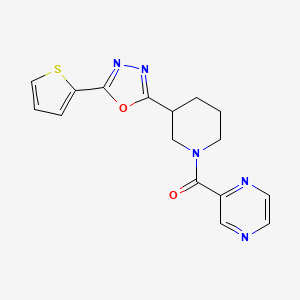
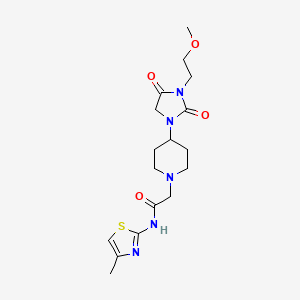
![ethyl 2-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate](/img/structure/B2717423.png)
